molecular formula C12H14O2 B1443006 2,2-Dimethylchroman-8-carbaldehyde CAS No. 263903-18-0

2,2-Dimethylchroman-8-carbaldehyde

Cat. No. B1443006
CAS RN: 263903-18-0
M. Wt: 190.24 g/mol
InChI Key: RIDVVSLGHIBFMK-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C12H14O2 . It is used for research and development purposes .


Synthesis Analysis

An organocatalytic approach has been reported for the synthesis of 2,2-dimethylchromans. This method involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols . This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 190.24 .


Chemical Reactions Analysis

The 2,2-dimethylchroman framework, which is a result of the prenylation reaction of phenol, occurs in many complex natural and synthetic compounds . The best way to obtain 2,2-dimethylchromans and in general prenylated arenes is the direct installation of isoprene, which normally involves transition-metal Lewis acid catalysts or organometallic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H14O2), molecular weight (190.24), and its structure . More detailed properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Applications in Organic Synthesis and Chemistry

  • Metal-Free Prenylation Reactions : A study by Omoregbee et al. (2020) explored an organocatalytic approach to synthesize 2,2-dimethylchromans using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method facilitates efficient, large-scale synthesis of 2,2-dimethylchromans with high efficiency and simple product purification, demonstrating the compound's role in organic synthesis (Omoregbee et al., 2020).

  • Novel Synthesis Approaches : Harutyunyan et al. (2017) reported on the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate, leading to the formation of various nitriles and esters. This research signifies the compound's potential in novel synthetic pathways (Harutyunyan et al., 2017).

  • Formation of Complex Structures : Ley et al. (2003) described the large-scale synthesis of a structurally similar compound, 5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, from D-mannitol. This highlights the versatility of related compounds in forming complex molecular structures (Ley et al., 2003).

Applications in Medicinal Chemistry and Pharmacology

  • Biological Activity Exploration : The 2-dimethylchroman framework, as mentioned in the study by Omoregbee et al. (2020), is notable in various natural and synthetic compounds that exhibit a range of biological activities including antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties. This underscores the significance of 2,2-dimethylchroman-8-carbaldehyde in the development of pharmacologically active compounds (Omoregbee et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2,2-Dimethylchroman-8-carbaldehyde is not mentioned in the search results, coumarin derivatives, which include chroman structures, have been studied for their various biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic effects .

Future Directions

The future directions for 2,2-Dimethylchroman-8-carbaldehyde could involve further exploration of its synthesis methods and potential biological activities. Given the biological activities associated with the 2,2-dimethylchroman framework , there may be potential for this compound in the development of new pharmaceuticals.

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDVVSLGHIBFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2-Dimethyl-3,4-dihydro-2H-chromene-8-carboxylic acid (300 mg, 1.45 mmol) dissolved in THF (3.60 mL) was cooled to 0° C. and BH3-THF (5.82 mL, 5.82 mmol) was added dropwise via a syringe. The resulting solution was stirred at 65° C. for 1 hour, and then allowed to cool to room temperature before addition of 6 N HCl (2.50 mL). The mixture was again heated at 65° C. for 30 minutes. The solution was cooled to room temperature, made basic with 1N NaOH and extracted with EtOAc (40.0 mL, 3×). The combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum to obtain the crude alcohol as a colorless oil, which was directly used to the next step. The crude alcohol was dissolved in dichloromethane (5.00 mL), and Dess-Martin periodinane (1.23 g, 2.91 mmol) was added in one portion at room temperature. The reaction mixture was stirred for 1 hour at room temperature and concentrated under vacuum on silica gel. The crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to give the desired product as a colorless oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
1.23 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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